4-(1,3-Thiazol-2-yl)piperidine dihydrochloride
Overview
Description
4-(1,3-Thiazol-2-yl)piperidine dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N2S and a molecular weight of 241.18 g/mol . It is characterized by the presence of a thiazole ring attached to a piperidine moiety, forming a unique structure that is often utilized in various scientific research and industrial applications.
Mechanism of Action
Mode of Action
It is likely that this compound interacts with its targets in a manner that alters their function, but the specifics of these interactions and the resulting changes are currently unknown .
Biochemical Pathways
Given the lack of information on the compound’s targets and mode of action, it is difficult to predict which pathways might be impacted and what the downstream effects of such interactions might be .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
Without more detailed studies, it is difficult to describe the specific effects of this compound’s action .
Action Environment
Factors such as temperature, pH, and the presence of other chemicals could potentially impact the activity of the compound, but specific details are currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride typically involves the reaction of 2-chlorothiazole with piperidine under controlled conditions. The process can be summarized as follows:
Starting Materials: 2-chlorothiazole and piperidine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. Solvents like ethanol or methanol are commonly used.
Procedure: The 2-chlorothiazole is added to a solution of piperidine in the chosen solvent. The mixture is then heated to reflux for several hours to ensure complete reaction.
Isolation: After the reaction is complete, the product is isolated by filtration or extraction, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of high-purity starting materials and rigorous quality control measures ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Thiazol-2-yl)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydrothiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
4-(1,3-Thiazol-2-yl)piperidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infections.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methyl-1,3-thiazol-2-yl)piperidine dihydrochloride: Similar structure but with a methyl group on the thiazole ring.
2-(1,3-Thiazol-2-yl)piperidine: Lacks the dihydrochloride component, leading to different solubility and reactivity properties.
Uniqueness
4-(1,3-Thiazol-2-yl)piperidine dihydrochloride is unique due to its specific combination of the thiazole and piperidine rings, which imparts distinct chemical and biological properties. Its dihydrochloride form enhances its solubility in water, making it more suitable for various applications compared to its non-hydrochloride counterparts.
Properties
IUPAC Name |
2-piperidin-4-yl-1,3-thiazole;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S.2ClH/c1-3-9-4-2-7(1)8-10-5-6-11-8;;/h5-7,9H,1-4H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRWNFAYWZZMIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=CS2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.